Calcium;diiodide;tetrahydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

13640-62-5 |

|---|---|

Molecular Formula |

CaH8I2O4 |

Molecular Weight |

365.95 g/mol |

IUPAC Name |

calcium;diiodide;tetrahydrate |

InChI |

InChI=1S/Ca.2HI.4H2O/h;2*1H;4*1H2/q+2;;;;;;/p-2 |

InChI Key |

WUSJALRVWRGZMI-UHFFFAOYSA-L |

SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

Canonical SMILES |

O.O.O.O.[Ca+2].[I-].[I-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Calcium Diiodide Tetrahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of calcium diiodide tetrahydrate (CaI₂·4H₂O). The information is curated for professionals in research and development, offering detailed data, experimental methodologies, and visual representations of key chemical processes.

Physicochemical Properties

Calcium diiodide tetrahydrate is an ionic compound with the chemical formula CaI₂·4H₂O. It presents as a colorless or light-yellow hexagonal crystalline powder.[1] This compound is deliquescent, meaning it has a strong tendency to absorb moisture from the air and dissolve in it.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative properties of calcium diiodide and its tetrahydrate form.

| Property | Value | Citations |

| Molecular Formula | CaI₂·4H₂O | [1][3] |

| Molecular Weight | 365.95 g/mol | [1][3][4] |

| Appearance | White to off-white to tan crystals or chunks | [3][5] |

| Melting Point | 779 °C (for anhydrous form) | [4][6] |

| Boiling Point | 1100 °C (for anhydrous form) | [3][4][6] |

| Density | 3.956 g/cm³ (for anhydrous form) | [4] |

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citations |

| Water | 0 | 64.6 | [4] |

| Water | 20 | 66 | [4] |

| Water | 100 | 81 | [4] |

Stability and Reactivity

Calcium diiodide tetrahydrate exhibits several key stability and reactivity characteristics that are crucial for its handling, storage, and application.

-

Hygroscopicity : The compound is highly hygroscopic, readily absorbing moisture from the atmosphere.[7] This can lead to deliquescence.

-

Light Sensitivity : Exposure to light can cause the decomposition of calcium diiodide, leading to the release of free iodine and a resultant yellowish discoloration.[2][7]

-

Air Sensitivity : In the presence of air, calcium diiodide slowly reacts with oxygen and carbon dioxide, which also results in the liberation of iodine.[2]

-

Incompatibilities : It is incompatible with strong oxidizing agents.[7] Reactions with strong acids can lead to the formation of hydrogen iodide.[2]

-

Hazardous Decomposition Products : When heated to decomposition, it may emit toxic fumes of iodine and hydrogen iodide.[7]

Experimental Protocols

Detailed experimental methodologies are essential for the accurate characterization of calcium diiodide tetrahydrate. Below are protocols for determining some of its key chemical properties.

Determination of Solubility

This protocol outlines a method for determining the solubility of calcium diiodide tetrahydrate in water at various temperatures.

-

Preparation of Saturated Solutions : Add an excess amount of calcium diiodide tetrahydrate to a series of sealed flasks containing a known volume of deionized water.

-

Equilibration : Place the flasks in temperature-controlled water baths set at different temperatures. Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Analysis : Once equilibrated, carefully withdraw a known volume of the supernatant from each flask, ensuring no solid particles are transferred.

-

Concentration Determination : Determine the concentration of calcium diiodide in the withdrawn samples using a suitable analytical method, such as gravimetric analysis (by evaporating the water and weighing the residue) or titration.

-

Data Analysis : Calculate the solubility in grams per 100 mL of water for each temperature point and plot the solubility curve.

Melting Point Determination

The melting point of the anhydrous form can be determined using the capillary method.

-

Sample Preparation : Anhydrous calcium diiodide is prepared by carefully heating the tetrahydrate under a vacuum. The anhydrous salt is then finely powdered.

-

Capillary Tube Loading : A small amount of the powdered sample is packed into a capillary tube, sealed at one end.

-

Measurement : The capillary tube is placed in a melting point apparatus. The temperature is raised at a steady rate.

-

Observation : The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded as the melting range.

Hygroscopicity Assessment

A gravimetric method can be used to quantify the hygroscopic nature of calcium diiodide tetrahydrate.

-

Sample Preparation : A precisely weighed sample of anhydrous calcium diiodide is placed in a weighing bottle.

-

Controlled Humidity Environment : The open weighing bottle is placed in a desiccator containing a saturated salt solution to maintain a constant relative humidity.

-

Mass Measurement : The sample is weighed at regular intervals until a constant mass is achieved, indicating that equilibrium with the surrounding atmosphere has been reached.

-

Data Analysis : The percentage increase in mass is calculated to determine the amount of water absorbed. This can be repeated at different relative humidities to generate a moisture sorption isotherm.

Visualizing Chemical Processes

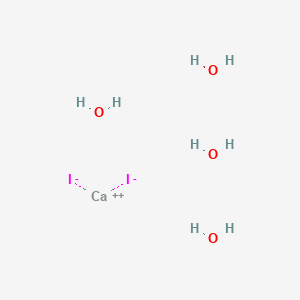

The following diagrams, generated using the DOT language, illustrate key aspects of the chemistry of calcium diiodide.

References

- 1. ensince.com [ensince.com]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Calcium iodide - Wikipedia [en.wikipedia.org]

- 5. americanelements.com [americanelements.com]

- 6. WebElements Periodic Table » Calcium » calcium diiodide [winter.group.shef.ac.uk]

- 7. CALCIUM IODIDE TETRAHYDRATE | CAS#:13640-62-5 | Chemsrc [chemsrc.com]

Crystal Structure of Calcium Diiodide Tetrahydrate: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Physicochemical Properties

Calcium diiodide tetrahydrate is a hydrated form of calcium iodide, appearing as white to off-white or tan crystals or chunks. It is known to be deliquescent, meaning it readily absorbs moisture from the air.

| Property | Value | Reference |

| Chemical Formula | CaI₂·4H₂O | [1] |

| Molecular Weight | 365.95 g/mol | [1] |

| CAS Number | 13640-62-5 | [1] |

| Appearance | White to off-white to tan crystals or chunks | [2] |

Crystallographic Data

The crystal structure of calcium diiodide tetrahydrate was determined by G. Thiele and D. Putzas in 1984 and published in Zeitschrift für anorganische und allgemeine Chemie. Unfortunately, the detailed crystallographic data from this publication, including unit cell parameters, space group, and atomic coordinates, is not available in the common crystallographic databases such as the Inorganic Crystal Structure Database (ICSD), the Crystallography Open Database (COD), and the Cambridge Structural Database (CSD).

For the purpose of this guide, a template for the presentation of such data is provided below. Should this data become accessible, it would be organized as follows:

| Crystallographic Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Unit Cell Volume (ų) | Data not available |

| Z (Formula units per unit cell) | Data not available |

| Calculated Density (g/cm³) | Data not available |

Experimental Protocols

Synthesis and Crystallization

Detailed experimental protocols for the synthesis of single crystals of calcium diiodide tetrahydrate are not explicitly available. However, a general approach for the synthesis of hydrated calcium iodide crystals can be inferred from related preparations. This typically involves the reaction of a calcium salt with hydroiodic acid, followed by controlled crystallization from an aqueous solution.

General Synthesis of Calcium Iodide Hydrates:

-

Reaction: Calcium carbonate (CaCO₃) or calcium hydroxide (Ca(OH)₂) is reacted with hydroiodic acid (HI).

-

Neutralization: The reaction is carried out until the solution is neutralized.

-

Filtration: Any insoluble impurities are removed by filtration.

-

Crystallization: The resulting solution of calcium iodide is concentrated by evaporation, and crystals are allowed to form upon cooling. The specific hydrate obtained (e.g., tetrahydrate) will depend on the crystallization temperature and solution concentration.

Crystal Structure Determination

The determination of a crystal structure, such as that of calcium diiodide tetrahydrate, follows a standardized workflow utilizing single-crystal X-ray diffraction.

Workflow for Single-Crystal X-ray Diffraction:

References

A Comprehensive Technical Guide to Calcium Diiodide Tetrahydrate (CAS: 13640-62-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium diiodide (CaI₂) is an ionic compound of calcium and iodine. The tetrahydrate form, with the chemical formula CaI₂·4H₂O, is a stable hydrate of this salt. It serves as a soluble source of both calcium and iodide ions, making it a compound of interest in various chemical and biological research applications. This guide provides an in-depth overview of its properties, synthesis, and potential applications, with a focus on its relevance to drug development and cellular research.

Physicochemical Properties

Calcium diiodide tetrahydrate is a white to light yellow crystalline solid. It is deliquescent, meaning it has a strong tendency to absorb moisture from the air, and is highly soluble in water.[1] Key quantitative properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13640-62-5 | [1] |

| Molecular Formula | CaI₂·4H₂O | |

| Molar Mass | 365.95 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Solubility in Water | Highly soluble | [1] |

| Melting Point | 779 °C (anhydrous) | [1] |

| Boiling Point | 1100 °C (anhydrous) | [1] |

Synthesis and Preparation

While direct synthesis of the anhydrous form can be achieved through the reaction of elemental calcium and iodine, the tetrahydrate is typically prepared from its higher hydrate or through an acid-base reaction followed by controlled dehydration.

Experimental Protocol: Preparation from Calcium Carbonate and Hydroiodic Acid

This protocol is adapted from the synthesis of the hexahydrate and incorporates principles of controlled dehydration.

Materials:

-

Calcium Carbonate (CaCO₃)

-

Hydroiodic Acid (HI), 57% aqueous solution

-

Deionized Water

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reaction flask

-

Filtration apparatus (e.g., Büchner funnel)

-

Controlled temperature oven or vacuum oven

Procedure:

-

In a well-ventilated fume hood, slowly add a stoichiometric amount of calcium carbonate to a stirred solution of hydroiodic acid in a reaction flask. The reaction is exothermic and will produce carbon dioxide gas. CaCO₃(s) + 2HI(aq) → CaI₂(aq) + H₂O(l) + CO₂(g)[1]

-

Continue stirring until the effervescence ceases, indicating the completion of the reaction.

-

Gently heat the solution to remove any remaining dissolved CO₂.

-

Filter the resulting calcium iodide solution to remove any unreacted calcium carbonate or other insoluble impurities.

-

Carefully evaporate the water from the filtrate by heating. The goal is to create a concentrated solution without overheating, which could lead to the formation of lower hydrates or the anhydrous salt.

-

Cool the concentrated solution to room temperature (approximately 25°C) to allow for the crystallization of calcium iodide hydrates. Studies on the analogous calcium chloride system suggest that the tetrahydrate is a stable form at this temperature.

-

Collect the crystals by filtration.

-

To ensure the desired tetrahydrate form, the crystals can be gently dried in a controlled temperature oven. Based on thermogravimetric studies of similar halide hydrates, a temperature between 40°C and 60°C should be sufficient to remove excess surface moisture without driving off the waters of hydration of the tetrahydrate. The drying process should be monitored to prevent the formation of the dihydrate or monohydrate.

Applications in Research and Drug Development

Calcium diiodide tetrahydrate's primary utility in a research context stems from its ability to deliver iodide ions to biological systems. Iodide is an essential component of thyroid hormones and has been implicated in various cellular signaling pathways.

Role in Cellular Signaling

Iodide ions are actively transported into thyroid cells by the sodium-iodide symporter (NIS). Once inside the cell, iodide plays a crucial role in the synthesis of thyroid hormones, which regulate metabolism and development. Beyond its role in the thyroid, iodide has been shown to influence several key signaling pathways in other cell types. The presence of calcium ions in this compound is also significant, as calcium is a ubiquitous second messenger involved in a vast array of cellular processes, including the modulation of iodide transport.

The following diagrams illustrate the central role of iodide and related signaling pathways.

Figure 1: Iodide transport and thyroid hormone synthesis pathway.

Figure 2: Overview of signaling pathways influenced by iodide.

Experimental Protocols for In Vitro Research

The dual nature of calcium diiodide tetrahydrate as a source of both calcium and iodide ions makes it a valuable tool for studying their interplay in cellular processes.

Experimental Protocol: Investigation of Iodide and Calcium Effects on Iodide Transport in Thyroid Cells

This protocol is designed to assess how iodide uptake and efflux are modulated by calcium signaling in a thyroid cell line (e.g., FRTL-5).

Materials:

-

FRTL-5 rat thyroid cell line

-

Cell culture medium (e.g., Coon's modified Ham's F-12) supplemented with appropriate growth factors and serum

-

Calcium diiodide tetrahydrate (CaI₂·4H₂O)

-

Sodium iodide (NaI) as a control

-

Calcium ionophore (e.g., A23187)

-

Radioisotope of iodine (e.g., Na¹²⁵I) for tracer studies

-

Hanks' Balanced Salt Solution (HBSS)

-

Scintillation counter and vials

-

Multi-well cell culture plates

Experimental Workflow:

Figure 3: Experimental workflow for iodide transport assays.

Procedure:

-

Cell Culture: Plate FRTL-5 cells in multi-well plates and culture until they reach confluence.

-

Pre-incubation: Prior to the assay, wash the cells and pre-incubate them in an iodide-free medium to deplete intracellular iodide stores.

-

Iodide Uptake Assay:

-

Prepare treatment solutions containing calcium diiodide tetrahydrate at various concentrations. Include controls with sodium iodide (to isolate the effect of the iodide ion) and a calcium ionophore like A23187 (to mimic an increase in intracellular calcium).

-

Add the treatment solutions to the respective wells, followed by the addition of a known amount of Na¹²⁵I as a tracer.

-

Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold HBSS.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

-

Iodide Efflux Assay:

-

Load the cells with Na¹²⁵I by incubating them in a medium containing the tracer.

-

Wash the cells to remove the extracellular tracer.

-

Add the treatment solutions (as in the uptake assay).

-

At various time points, collect the extracellular medium to measure the amount of iodide that has effluxed from the cells.

-

At the end of the experiment, lyse the cells to determine the remaining intracellular radioactivity.

-

-

Data Analysis: Calculate the rates of iodide uptake and efflux for each treatment condition. Compare the effects of calcium diiodide tetrahydrate with the controls to determine the specific roles of iodide and calcium in modulating iodide transport.

Safety and Handling

Calcium diiodide tetrahydrate is a hygroscopic and light-sensitive compound. It should be stored in a tightly sealed container in a cool, dry, and dark place. As with all chemicals, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

Calcium diiodide tetrahydrate is a valuable reagent for researchers in chemistry, biology, and pharmacology. Its ability to provide both calcium and iodide ions makes it particularly useful for investigating the intricate roles of these ions in cellular signaling and transport processes. The protocols and information provided in this guide offer a solid foundation for utilizing this compound in a research setting.

References

An In-depth Technical Guide to the Solubility of Calcium Diiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium diiodide, with a focus on its hydrated form, calcium diiodide tetrahydrate (CaI₂ · 4H₂O). Due to the limited availability of specific quantitative solubility data for the tetrahydrate, this guide presents detailed data for the anhydrous form (CaI₂) and discusses the theoretical and practical considerations for the solubility of the hydrated salt.

Introduction to Calcium Diiodide and its Hydrates

Calcium diiodide is an ionic compound with the chemical formula CaI₂. It is a colorless, deliquescent solid that is highly soluble in water.[1] In many applications, particularly in pharmaceuticals and as a source of iodine in various formulations, understanding its solubility in different solvents is crucial. Calcium diiodide can exist in both anhydrous (CaI₂) and hydrated forms, with the tetrahydrate (CaI₂ · 4H₂O) being a common variant. The presence of water of hydration can significantly influence the physicochemical properties of the salt, including its solubility.

Solubility Data

The following tables summarize the extensive quantitative solubility data available for anhydrous calcium diiodide (CaI₂) in various solvents at different temperatures. This data provides a strong indication of the compound's general solubility behavior. It is important to note that the solubility of the tetrahydrate may differ.

Table 1: Solubility of Anhydrous Calcium Diiodide (CaI₂) in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 182 |

| 10 | 194 |

| 20 | 209 |

| 30 | 223 |

| 40 | 242 |

| 60 | 285 |

| 80 | 354 |

| 100 | 426 |

Data sourced from multiple references.[3]

Table 2: Solubility of Anhydrous Calcium Diiodide (CaI₂) in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Acetone | 0 | 72.7 |

| 20 | 89 | |

| 40 | 105.8 | |

| 60 | 119.8 | |

| Methanol | 0 | 116.4 |

| 10 | 121.1 | |

| 15 | 123.7 | |

| 20 | 126.1 | |

| 30 | 131.2 | |

| 40 | 136.8 | |

| 50 | 142.2 | |

| 60 | 148.8 | |

| Ethanol | - | Soluble |

| Propanol | - | Soluble |

| Ether | - | Insoluble |

Data sourced from multiple references.[3][4][5]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of a hydrated salt like calcium diiodide tetrahydrate, based on the isothermal shake-flask method.

Objective: To determine the equilibrium solubility of calcium diiodide tetrahydrate in a given solvent at a specific temperature.

Materials and Apparatus:

-

Calcium diiodide tetrahydrate (CaI₂ · 4H₂O) of high purity

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance (± 0.0001 g)

-

Constant temperature water bath or incubator with shaker

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.45 µm pore size)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration measurement (e.g., ICP-MS for calcium, ion chromatography for iodide, or gravimetric analysis)

Procedure:

-

Sample Preparation: Add an excess amount of calcium diiodide tetrahydrate to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Solvent Addition: Accurately pipette a known volume of the pre-equilibrated solvent into each vial.

-

Equilibration: Securely seal the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: After equilibration, allow the vials to stand in the constant temperature bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed volumetric flask. This step must be performed quickly to avoid temperature fluctuations that could affect solubility.

-

Quantification:

-

Gravimetric Method: Weigh the volumetric flask containing the filtered saturated solution. Evaporate the solvent under controlled conditions (e.g., in a drying oven at a temperature that will not decompose the salt) until a constant weight of the anhydrous salt is achieved. The mass of the dissolved salt can then be determined.

-

Instrumental Analysis: Alternatively, dilute the saturated solution to a known volume and determine the concentration of calcium or iodide ions using a suitable analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or ion chromatography.

-

-

Data Analysis: Calculate the solubility in grams of solute per 100 g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of a hydrated salt.

References

A Technical Guide to Calcium Diiodide Tetrahydrate: Formula, Molecular Weight, and Experimental Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of calcium diiodide tetrahydrate, with a focus on its molecular formula and weight. It includes detailed experimental protocols for the determination of its hydration state, catering to the needs of researchers in various scientific fields.

Core Properties of Calcium Diiodide Tetrahydrate

Calcium diiodide (CaI₂) is an ionic compound formed from calcium and iodine.[1] In its hydrated form, calcium diiodide tetrahydrate, each formula unit of the salt is associated with four molecules of water. This water of hydration is integrated into the crystal structure of the compound. The anhydrous form, CaI₂, is a colorless, deliquescent solid that is highly soluble in water.[1]

The fundamental properties of both anhydrous and tetrahydrated calcium diiodide are summarized in the table below for easy reference and comparison.

| Property | Calcium Diiodide Anhydrous | Calcium Diiodide Tetrahydrate |

| Chemical Formula | CaI₂ | CaI₂·4H₂O / CaH₈I₂O₄ |

| Molecular Weight | 293.89 g/mol [2][3] | 365.95 g/mol [1][4][5][6] |

| Appearance | White to pale-yellow solid[2][3] | White to tan crystals or powder[4][5][6] |

| CAS Number | 10102-68-8[1][3] | 13640-62-5[1][4] |

| Density | 3.956 g/cm³[1] | Not specified |

| Melting Point | 779 °C[1][3] | Not applicable (decomposes) |

| Boiling Point | 1100 °C[1][3] | Not applicable (decomposes) |

Experimental Determination of Hydration State

The determination of the exact formula of a hydrate, specifically the number of water molecules per formula unit of the anhydrous salt, is a critical aspect of its characterization. Several analytical techniques can be employed for this purpose.

This is a fundamental method for determining the water of hydration by measuring the mass loss upon heating.

Principle: A known mass of the hydrate is heated to a temperature sufficient to drive off the water of hydration. The remaining mass corresponds to the anhydrous salt. The difference in mass allows for the calculation of the mole ratio of water to the anhydrous salt.

Detailed Protocol:

-

Crucible Preparation: Heat a clean, dry porcelain crucible and lid to a constant weight using a Bunsen burner or a furnace to remove any adsorbed moisture. Allow it to cool to room temperature in a desiccator before each weighing.

-

Sample Preparation: Accurately weigh approximately 1-2 g of calcium diiodide tetrahydrate into the pre-weighed crucible.

-

Heating: Place the crucible with the sample on a clay triangle and heat gently at first, then more strongly, to drive off the water. The temperature should be maintained above 100°C but below the decomposition temperature of the anhydrous salt.

-

Cooling and Weighing: After heating for a predetermined time (e.g., 15-20 minutes), transfer the crucible to a desiccator to cool to room temperature. Once cooled, weigh the crucible containing the anhydrous calcium diiodide.

-

Heating to Constant Mass: Repeat the heating, cooling, and weighing cycles until two consecutive weighings are within an acceptable tolerance (e.g., ±0.002 g), ensuring all water of hydration has been removed.[3][7]

-

Calculation:

-

Calculate the mass of water lost (initial mass of hydrate - final mass of anhydrous salt).

-

Convert the mass of anhydrous CaI₂ and the mass of water to moles using their respective molar masses.

-

Determine the mole ratio of water to anhydrous CaI₂ to find the value of 'x' in CaI₂·xH₂O.

-

Caption: Workflow for Gravimetric Determination of a Hydrate's Formula.

TGA provides a more detailed and automated analysis of mass changes as a function of temperature.

Principle: A sample is placed in a thermogravimetric analyzer, and its mass is continuously monitored as the temperature is increased at a constant rate. The resulting thermogram plots mass loss versus temperature, showing distinct steps corresponding to the loss of different components, such as water.[8][9][10]

Experimental Protocol:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Place a small, accurately weighed sample (typically 5-10 mg) of calcium diiodide tetrahydrate into the TGA sample pan.

-

Analysis Program: Set the temperature program to heat the sample from ambient temperature to a temperature above the dehydration point (e.g., 200°C) at a controlled rate (e.g., 10°C/min).

-

Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, to prevent oxidation of the iodide.

-

Data Analysis: Analyze the resulting thermogram. The step-wise mass loss corresponding to the dehydration of the sample will be clearly visible. The percentage mass loss can be used to calculate the number of water molecules in the hydrate.

This is a highly specific and sensitive method for the determination of water content.

Principle: Karl Fischer titration is based on a chemical reaction between iodine, sulfur dioxide, a base, an alcohol, and water. The endpoint is detected potentiometrically when an excess of iodine is present, indicating that all the water in the sample has been consumed.[2] This method is highly selective for water.[2]

Experimental Protocol:

-

Titrator Preparation: Prepare the Karl Fischer titrator by adding the appropriate solvent (e.g., anhydrous methanol) to the titration vessel and pre-titrating to a dry endpoint to eliminate any residual moisture.

-

Reagent Standardization: Standardize the Karl Fischer reagent using a known amount of a water standard (e.g., disodium tartrate dihydrate) to determine the water equivalence factor (F), which is the mass of water per volume of titrant.

-

Sample Analysis: Accurately weigh a sample of calcium diiodide tetrahydrate and introduce it into the conditioned titration vessel.

-

Titration: Start the titration. The Karl Fischer reagent is added automatically until the electrometric endpoint is reached.[4]

-

Calculation: The water content in the sample is calculated based on the volume of titrant consumed and the predetermined water equivalence factor. This water content can then be used to determine the formula of the hydrate.

This guide provides the essential data and methodologies for the scientific community to understand and characterize calcium diiodide tetrahydrate. The choice of experimental protocol will depend on the available instrumentation and the required accuracy for the determination of its hydration state.

References

- 1. tsc.fl.edu [tsc.fl.edu]

- 2. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 3. Determining the Formula of a Hydrate [web.lemoyne.edu]

- 4. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 5. metrohmsiam.com [metrohmsiam.com]

- 6. gmpinsiders.com [gmpinsiders.com]

- 7. chemistry.csueastbay.edu [chemistry.csueastbay.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ebatco.com [ebatco.com]

- 10. h-and-m-analytical.com [h-and-m-analytical.com]

A Technical Guide to the Historical Discovery and Isolation of Calcium Iodide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the historical discovery and isolation of calcium iodide compounds. It traces the initial isolation of elemental calcium by Sir Humphry Davy and the subsequent development of methods for the synthesis and purification of calcium iodide (CaI₂). The document details the experimental protocols of key historical experiments, presents available quantitative data, and discusses the scientific context of these discoveries. Furthermore, it touches upon the less-documented history of other calcium iodide species, such as calcium monoiodide (CaI). This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development by providing a thorough understanding of the foundational chemistry of calcium iodide.

Introduction

The history of calcium iodide is intrinsically linked to the discovery of its constituent elements, calcium and iodine. While compounds of calcium have been utilized since antiquity, the isolation of the elemental form was a significant milestone in chemistry.[1][2][3][4] This guide delves into the pioneering work of early chemists, their experimental methodologies, and the evolution of techniques for producing calcium iodide.

The Dawn of Discovery: Isolation of Elemental Calcium and Iodine

The early 19th century was a period of rapid advancement in chemistry, largely driven by the advent of electrochemistry. This era witnessed the isolation of several new elements, laying the groundwork for the synthesis of compounds like calcium iodide.

Sir Humphry Davy and the Isolation of Calcium (1808)

Sir Humphry Davy, a pioneer in the field of electrochemistry, first isolated calcium in 1808.[3][5][6][7] His breakthrough was a direct result of his systematic investigation of the so-called "alkaline earths," which were considered elemental at the time.[1][2][4]

Davy's method, as detailed in his Bakerian Lecture to the Royal Society, involved the electrolysis of a mixture of lime (calcium oxide, CaO) and mercuric oxide (HgO).[5][6] While Davy's original publications provide a qualitative description, a reconstruction of the likely protocol is as follows:

-

Preparation of the Electrolytic Mixture: A paste was created from slightly moistened lime (calcium oxide) and red mercuric oxide.

-

Electrolytic Cell Setup: A platinum wire served as the anode, while a pool of mercury acted as the cathode. The paste was placed in contact with both electrodes.

-

Electrolysis: A strong electric current from a voltaic pile was passed through the mixture. The calcium ions migrated to the mercury cathode, forming a calcium-mercury amalgam.

-

Isolation of Calcium: The resulting amalgam was heated in a distillation apparatus to drive off the mercury, leaving behind impure elemental calcium.

The fundamental principle of this process is the electrochemical reduction of calcium ions at the mercury cathode. The use of a mercury cathode was crucial as it stabilized the highly reactive calcium metal by forming an amalgam.

Logical Flow of Davy's Calcium Isolation

Caption: Workflow of Humphry Davy's 1808 isolation of calcium.

The Discovery of Iodine (1811)

The second component of calcium iodide, iodine, was discovered by the French chemist Bernard Courtois in 1811.[8][9] While processing seaweed ash to produce saltpeter for the Napoleonic Wars, Courtois observed a violet vapor that crystallized into a dark, lustrous solid.[8][9] This new substance was further investigated by Joseph Louis Gay-Lussac, who named it "iode" (from the Greek for "violet-colored") and confirmed it as a new element.[8][9]

Early Synthesis of Calcium Iodide (CaI₂)

With the isolation of both calcium and iodine, the path was cleared for the synthesis of calcium iodide. Early methods were direct and relied on the reactivity of the constituent elements or the reaction of a calcium salt with a source of iodide.

Direct Combination of Elements

A straightforward, albeit challenging, method for preparing calcium iodide is the direct reaction of calcium metal with iodine.

-

Reactant Preparation: Finely divided calcium metal and solid iodine crystals are required.

-

Reaction Initiation: The calcium metal is heated in the presence of iodine vapor. The iodine sublimes upon heating, creating a gaseous environment for the reaction.

-

Reaction: The heated calcium reacts with the iodine vapor to form calcium iodide. Ca (s) + I₂ (g) → CaI₂ (s)

-

Product Collection: The resulting calcium iodide is a white, crystalline solid.

Due to the high reactivity of calcium with atmospheric oxygen and moisture, this reaction must be carried out under anhydrous and inert conditions to prevent the formation of calcium oxide and hydroxide.

Direct Synthesis of Calcium Iodide

Caption: Reaction pathway for the direct synthesis of calcium iodide.

Reaction of Calcium Carbonate with Hydroiodic Acid

A more common and safer laboratory-scale synthesis involves the reaction of a calcium salt, such as calcium carbonate (CaCO₃), with hydroiodic acid (HI).[10][11][12]

-

Reaction Setup: A reaction vessel is charged with a measured amount of calcium carbonate.

-

Addition of Acid: Hydroiodic acid is slowly added to the calcium carbonate. The reaction is typically exothermic and produces carbon dioxide gas, leading to effervescence. CaCO₃ (s) + 2HI (aq) → CaI₂ (aq) + H₂O (l) + CO₂ (g)

-

Completion and Filtration: The acid is added until the effervescence ceases, indicating that all the calcium carbonate has reacted. The resulting solution is then filtered to remove any unreacted solids.

-

Isolation of Product: The calcium iodide is recovered from the aqueous solution by evaporation of the water. The resulting solid is hygroscopic and must be stored in a desiccator.

This method is still widely used for the laboratory preparation of calcium iodide due to its simplicity and the ready availability of the starting materials.

Henri Moissan and the Purification of Calcium via Calcium Iodide (1898)

While Davy had isolated calcium, the purity of the metal was low. In 1898, the French chemist Henri Moissan developed a method to produce much purer calcium.[10][11] His process involved the reduction of calcium iodide with sodium metal.[10][11]

-

Preparation of Anhydrous Calcium Iodide: High-purity, anhydrous calcium iodide is essential for this reaction.

-

Reaction Setup: The anhydrous calcium iodide is mixed with an excess of pure sodium metal in a sealed, inert atmosphere (to prevent oxidation).

-

High-Temperature Reduction: The mixture is heated to a high temperature, causing the sodium to reduce the calcium iodide. CaI₂ + 2Na → 2NaI + Ca

-

Separation of Products: The resulting mixture contains calcium metal and sodium iodide. The separation of these two components is challenging due to their similar physical properties. Moissan likely employed techniques such as fractional distillation or selective solvent extraction to isolate the pure calcium.

Moissan's work was significant as it provided a pathway to higher purity calcium, which was crucial for studying its intrinsic properties.

Other Calcium Iodide Compounds: The Case of Calcium Monoiodide (CaI)

Beyond the well-characterized calcium diiodide (CaI₂), other stoichiometries of calcium and iodine exist, notably calcium monoiodide (CaI). The historical discovery of these sub-halides is not as well-documented as that of the primary halide. Their existence was likely first inferred from spectroscopic studies of calcium iodide in the gas phase at high temperatures.

Modern research has focused on the spectroscopic and thermodynamic properties of calcium monoiodide, rather than its bulk isolation. It is considered a transient species, stable in the gas phase at high temperatures or in specific matrix isolation studies.

Quantitative Data Summary

Historical records often lack the detailed quantitative data that is standard in modern chemical literature. However, some key physical properties of calcium iodide have been well-established.

| Property | Value |

| Molar Mass | 293.887 g/mol |

| Melting Point | 779 °C |

| Boiling Point | 1100 °C |

| Density | 3.956 g/cm³ |

| Solubility in Water | 66 g/100 mL at 20 °C |

Conclusion

The historical journey of discovering and isolating calcium iodide compounds showcases the evolution of chemical science. From the pioneering electrochemical work of Humphry Davy to the purification methods of Henri Moissan, the story of calcium iodide is one of incremental but significant progress. While the initial focus was on the isolation and basic characterization of calcium diiodide, the field has expanded to include the study of more exotic species like calcium monoiodide. This rich history provides a valuable context for contemporary research and applications of calcium iodide in various scientific and industrial fields.

References

- 1. Alkaline earth metal [rachel.education.gov.ck]

- 2. Alkaline earth metal - Wikipedia [en.wikipedia.org]

- 3. prezi.com [prezi.com]

- 4. Alkaline-earth metal | Properties, List, & Reactivity | Britannica [britannica.com]

- 5. Humphry Davy - Wikipedia [en.wikipedia.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Alkaline Earth Metals | ChemTalk [chemistrytalk.org]

- 8. sites.chemistry.unt.edu [sites.chemistry.unt.edu]

- 9. Research on iodine deficiency and goiter in the 19th and early 20th centuries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Calcium iodide - Wikipedia [en.wikipedia.org]

- 11. Calcium_iodide [bionity.com]

- 12. Calcium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

Theoretical Modeling of Calcium Diiodide Tetrahydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium diiodide (CaI₂) is a salt with applications in various fields, including photography and as an iodine source in animal feed. Its hydrated form, calcium diiodide tetrahydrate (CaI₂·4H₂O), is of particular interest in contexts where its interaction with water is crucial. Understanding the physicochemical properties of this hydrated salt at a molecular level is essential for its effective application and for the development of new materials and pharmaceutical formulations. Theoretical modeling provides a powerful and cost-effective approach to investigate these properties with high fidelity.

This technical guide outlines a comprehensive framework for the theoretical modeling of calcium diiodide tetrahydrate. Due to the limited availability of direct experimental and theoretical studies on this specific hydrate, this paper presents a transferable methodology based on established computational techniques for analogous hydrated alkaline earth metal halides. The quantitative data presented herein are illustrative, representing expected outcomes from the proposed theoretical protocols, and are intended to serve as a benchmark for future computational studies.

I. Theoretical Framework and Methodology

The theoretical investigation of calcium diiodide tetrahydrate can be approached through a multi-scale modeling strategy, combining quantum chemical calculations for high accuracy at the electronic level with classical molecular dynamics simulations to explore macroscopic properties and dynamic behavior.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for accurately describing the geometry, electronic structure, and vibrational properties of the CaI₂·4H₂O cluster.

Experimental Protocol: DFT Calculations

-

Structural Optimization:

-

Initial structures of the [Ca(H₂O)₄]²⁺ complex and its interaction with two iodide ions will be generated.

-

Geometry optimization will be performed using a functional that accounts for dispersion interactions, such as B3LYP-D3.

-

A basis set of at least triple-zeta quality with polarization functions (e.g., 6-311+G(d,p)) is recommended for all atoms.

-

-

Vibrational Frequency Analysis:

-

Harmonic vibrational frequencies will be calculated at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies).

-

These calculations will also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data if available.

-

-

Thermodynamic Properties:

-

From the vibrational analysis, thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation can be calculated at standard conditions (298.15 K and 1 atm).

-

-

Natural Bond Orbital (NBO) Analysis:

-

NBO analysis will be performed to investigate the nature of the bonding between the calcium ion, water molecules, and iodide ions, including charge transfer and orbital interactions.

-

Molecular Dynamics Simulations

Classical Molecular Dynamics (MD) simulations are employed to study the behavior of a larger system of calcium diiodide tetrahydrate, providing insights into its bulk properties and behavior in an aqueous environment.

Experimental Protocol: Molecular Dynamics Simulations

-

Force Field Parameterization:

-

A suitable force field is crucial for the accuracy of MD simulations. The parameters for Ca²⁺, I⁻, and water molecules need to be carefully selected.

-

The SPC/E (Extended Simple Point Charge) or TIP4P water models are commonly used.

-

Force field parameters for the ions can be taken from existing literature for hydrated systems or developed specifically for this system by fitting to quantum chemical calculations.

-

-

System Setup:

-

A simulation box will be constructed containing a sufficient number of CaI₂ and water molecules to represent the tetrahydrate stoichiometry or a desired aqueous concentration.

-

Periodic boundary conditions will be applied in all three dimensions.

-

-

Simulation Protocol:

-

The system will be energy-minimized to remove any unfavorable contacts.

-

The system will be gradually heated to the desired temperature (e.g., 298.15 K) under the NVT (canonical) ensemble.

-

A subsequent equilibration run will be performed under the NPT (isothermal-isobaric) ensemble to bring the system to the correct density.

-

A production run of several nanoseconds will be carried out to collect data for analysis.

-

-

Data Analysis:

-

Structural Properties: Radial distribution functions (RDFs) will be calculated to analyze the coordination of water molecules and iodide ions around the calcium ion.

-

Dynamical Properties: The mean square displacement (MSD) will be calculated to determine the diffusion coefficients of the ions and water molecules.

-

Thermodynamic Properties: The potential energy of the system will be monitored to ensure stability and to calculate cohesive energies.

-

II. Predicted Quantitative Data

The following tables summarize the expected quantitative data for calcium diiodide tetrahydrate based on the proposed theoretical modeling protocols. These values are illustrative and intended to guide future research.

Table 1: Predicted Structural Properties from DFT Calculations

| Property | Predicted Value |

| Ca-O Bond Length (Å) | 2.45 - 2.55 |

| Ca-I Distance (Å) | 3.10 - 3.20 |

| O-Ca-O Angle (°) | ~90 and ~180 (for octahedral coordination) |

| Coordination Number of Ca²⁺ | 4 (from water) |

Table 2: Predicted Spectroscopic Properties from DFT Calculations

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Ca-O Stretch | 300 - 400 |

| H-O-H Bend (water) | 1600 - 1650 |

| O-H Stretch (water) | 3200 - 3500 |

Table 3: Predicted Thermodynamic Properties

| Property | Predicted Value |

| Molar Mass ( g/mol ) | 365.95[1][2][3] |

| Melting Point (°C) | 783 (for anhydrous)[1][2] |

| Boiling Point (°C) | 1100 (for anhydrous)[1][2] |

| Density (g/cm³) | 3.956 (for anhydrous)[2] |

Table 4: Predicted Properties from Molecular Dynamics Simulations

| Property | Predicted Value |

| Diffusion Coefficient of Ca²⁺ (10⁻⁹ m²/s) | 0.5 - 1.0 |

| Diffusion Coefficient of I⁻ (10⁻⁹ m²/s) | 1.5 - 2.0 |

| First Peak of Ca-O RDF (Å) | ~2.5 |

| First Peak of Ca-I RDF (Å) | ~3.1 |

| Coordination Number of Ca²⁺ in solution | 6 - 8 |

III. Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of the theoretical modeling process for calcium diiodide tetrahydrate.

Caption: Proposed coordination of water molecules and iodide ions around a central calcium ion in calcium diiodide tetrahydrate.

Caption: Workflow for quantum chemical calculations of calcium diiodide tetrahydrate.

Caption: Workflow for molecular dynamics simulations of calcium diiodide tetrahydrate.

IV. Conclusion

This technical guide provides a robust framework for the theoretical modeling of calcium diiodide tetrahydrate. By leveraging established computational methodologies for analogous systems, researchers can gain significant insights into the structural, spectroscopic, and thermodynamic properties of this compound. The illustrative data and workflows presented here serve as a starting point for in-depth computational investigations, which will be invaluable for its application in scientific research and industrial development. Future work should focus on performing these calculations and validating the theoretical predictions against experimental data as it becomes available.

References

- 1. Chemical potentials of alkaline earth metal halide aqueous electrolytes and solubility of their hydrates by molecular simulation: Application to CaCl2, antarcticite, and sinjarite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Study of the Hydration of the Alkali Metal Ions in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]

physical appearance and stability of calcium diiodide tetrahydrate

An In-depth Technical Guide to the Physical Appearance and Stability of Calcium Diiodide Tetrahydrate

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical and chemical properties of reagents is paramount. Calcium diiodide tetrahydrate (CaI₂·4H₂O) is an inorganic salt with applications in various scientific fields. This technical guide provides a comprehensive overview of its physical appearance, stability, and the experimental protocols necessary for its synthesis and evaluation.

Physical and Chemical Properties

Calcium diiodide tetrahydrate is the hydrated form of calcium iodide, an ionic compound formed from calcium and iodine.[1]

Physical Appearance

Calcium diiodide tetrahydrate typically presents as colorless or light yellow hexagonal crystals or powder.[2] It can also be described as white to off-white or tan crystals, powder, or lumps.[3][4] Impure samples may exhibit a faint yellow color due to the liberation of iodine upon slow reaction with oxygen and carbon dioxide in the air.[5]

Stability and Reactivity

The stability of calcium diiodide tetrahydrate is a critical consideration for its storage and handling. It is known to be hygroscopic, light-sensitive, and reactive with atmospheric carbon dioxide.[]

-

Hygroscopicity: The compound is deliquescent, readily absorbing moisture from the atmosphere.[2][7] This property necessitates storage in a dry environment to prevent degradation.

-

Light Sensitivity: Calcium diiodide tetrahydrate is sensitive to light, and exposure can lead to decomposition.[] Therefore, it should be stored in light-resistant containers.

-

Reactivity with Carbon Dioxide: The compound absorbs carbon dioxide from the air.[][7] This reaction can lead to the formation of calcium carbonate and the release of iodine.[5]

-

Incompatibilities: It is incompatible with strong oxidizing agents.[]

Quantitative Data Summary

The following table summarizes the key quantitative data for calcium diiodide tetrahydrate.

| Property | Value |

| Chemical Formula | CaI₂·4H₂O |

| Molecular Weight | 365.95 g/mol [2][3][4] |

| Appearance | Colorless or light yellow hexagonal crystal or powder; white to off-white to tan crystals, powder, or lumps[2][3][4] |

| Melting Point | 779 °C (anhydrous)[1][7] |

| Boiling Point | 1100 °C (anhydrous)[1][7] |

| Solubility | Highly soluble in water, methanol, ethanol, and acetone; insoluble in ether[8][9] |

| CAS Number | 13640-62-5[1] |

Experimental Protocols

Detailed experimental procedures are essential for the consistent synthesis and evaluation of calcium diiodide tetrahydrate.

Synthesis of Calcium Diiodide Tetrahydrate

This protocol is adapted from the synthesis of calcium iodide hexahydrate and involves the reaction of calcium carbonate with hydroiodic acid.[10]

Materials:

-

Calcium carbonate (CaCO₃)

-

Hydroiodic acid (HI), 47% solution

-

Calcium oxide (CaO)

-

Deionized water

-

Glass or stainless steel reaction vessel

-

Heating and stirring apparatus

-

Filtration setup

-

Crystallization dish

Procedure:

-

In the reaction vessel, slowly add 790 parts of 47% hydroiodic acid to 215 parts of calcium carbonate.

-

Heat the mixture to boiling to expel any dissolved carbon dioxide.

-

Make the solution alkaline by adding a small amount of calcium oxide.

-

Filter the resulting slurry to remove any insoluble impurities.

-

Acidify the filtrate with a small amount of 47% hydroiodic acid to a pH below 7.0.

-

Boil the solution to concentrate it.

-

Cool the concentrated solution to 5°C to induce the crystallization of calcium diiodide tetrahydrate.

-

Separate the crystals from the mother liquor.

Synthesis workflow for calcium diiodide tetrahydrate.

Evaluation of Stability

The following protocols outline methods to assess the key stability characteristics of calcium diiodide tetrahydrate.

General workflow for stability testing.

3.2.1. Hygroscopicity Testing (Gravimetric Method)

This method quantifies the moisture uptake of the sample.[]

Materials:

-

Calcium diiodide tetrahydrate sample

-

Analytical balance

-

Controlled humidity chamber

-

Weighing dishes

Procedure:

-

Accurately weigh a sample of calcium diiodide tetrahydrate in a pre-weighed dish.

-

Place the dish in a controlled humidity chamber at a specified relative humidity (e.g., 75% RH).

-

Monitor the weight of the sample at regular intervals.

-

Continue the measurement until the weight of the sample becomes constant.

-

Calculate the percentage of water absorbed by the sample.

-

Observe any changes in the physical appearance of the sample, such as clumping or deliquescence.[]

3.2.2. Photostability Testing

This protocol is based on the ICH Q1B guidelines for photostability testing.[7][11]

Materials:

-

Calcium diiodide tetrahydrate sample

-

Photostability chamber with a light source capable of emitting both visible and UV light

-

Transparent and light-resistant sample containers

-

Analytical instrumentation for degradation product analysis (e.g., HPLC)

Procedure:

-

Place a sample of the substance in a chemically inert and transparent container.

-

Expose the sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11]

-

A control sample should be stored under the same conditions but protected from light.

-

After the exposure period, visually inspect both the exposed and control samples for any changes in physical appearance.

-

Analyze both samples for the presence of degradation products using a suitable analytical method.

3.2.3. Reactivity with Atmospheric Carbon Dioxide

This protocol is designed to observe the reaction of the compound with CO₂.

Materials:

-

Calcium diiodide tetrahydrate sample

-

Two sealed chambers

-

Source of carbon dioxide

-

Analytical method to detect calcium carbonate (e.g., reaction with acid to observe effervescence) and free iodine (e.g., starch test).

Procedure:

-

Place a sample of calcium diiodide tetrahydrate in each of the two sealed chambers.

-

Introduce a controlled atmosphere of carbon dioxide into one chamber, while the other chamber contains a CO₂-free atmosphere (e.g., nitrogen).

-

After a set period, remove the samples from both chambers.

-

Visually inspect the samples for any color change.

-

Test a portion of each sample for the presence of calcium carbonate.

-

Test another portion of each sample for the presence of free iodine.

Degradation Pathway

The instability of calcium diiodide tetrahydrate in the presence of atmospheric moisture and carbon dioxide can be visualized as a degradation pathway.

Degradation pathway of CaI₂·4H₂O in the presence of air.

Conclusion

Calcium diiodide tetrahydrate is a valuable chemical compound whose utility is contingent upon proper handling and storage. Its inherent instability, driven by hygroscopicity, light sensitivity, and reactivity with carbon dioxide, demands careful consideration in experimental design and execution. For researchers and professionals in drug development, adherence to the detailed protocols for synthesis and stability testing outlined in this guide will ensure the integrity and reliability of this reagent in their scientific endeavors.

References

- 1. CaI2 + 2 H2O → 2 HI + Ca(OH)2 - Balanced equation | Chemical Equations online! [chemequations.com]

- 2. Ca(OH)2 + 2 HI → CaI2 + 2 H2O - Balanced equation | Chemical Equations online! [chemequations.com]

- 3. brainly.com [brainly.com]

- 4. ck12.org [ck12.org]

- 5. Revising the hygroscopicity of inorganic sea salt particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]

- 8. m.youtube.com [m.youtube.com]

- 9. hepatochem.com [hepatochem.com]

- 10. prepchem.com [prepchem.com]

- 11. ema.europa.eu [ema.europa.eu]

Methodological & Application

Application Notes and Protocols: Calcium Diiodide Tetrahydrate in Asymmetric Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of calcium diiodide (CaI₂) in stereoselective organic synthesis. While calcium diiodide tetrahydrate is commercially available, the anhydrous form is often utilized in these applications, typically generated in situ or used directly. The primary focus of this document is a novel and highly effective application in asymmetric catalysis.

Chiral Calcium Iodide-Catalyzed Asymmetric Mannich-Type Reaction

A groundbreaking application of calcium iodide is in the formation of a chiral catalyst for the asymmetric Mannich-type reaction. This reaction is a powerful tool for the synthesis of β-aminocarbonyl compounds, which are valuable building blocks for pharmaceuticals and other biologically active molecules. By combining calcium iodide with a chiral ligand, a catalyst is formed that can control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

A notable example is the development of a chiral calcium iodide catalyst derived from CaI₂ and a pyridyl-bis(oxazoline) (pybox) ligand. This catalyst has proven to be stable to moisture and oxygen and is highly effective in the asymmetric Mannich-type reaction of malonates with N-Boc-protected imines.[1][2][3] This methodology is significant as it provides high enantioselectivity for both aromatic and, notably, the more challenging aliphatic imines.[1]

Quantitative Data Summary

The following table summarizes the performance of the CaI₂-pybox catalyst in the asymmetric Mannich-type reaction between diethyl malonate and various N-Boc-protected imines.

| Entry | Imine Substrate (R) | Product Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 92 | 94 |

| 2 | 4-Methylphenyl | 95 | 93 |

| 3 | 4-Methoxyphenyl | 91 | 92 |

| 4 | 4-Chlorophenyl | 88 | 95 |

| 5 | 2-Thienyl | 85 | 91 |

| 6 | Cyclohexyl | 78 | 90 |

| 7 | iso-Propyl | 72 | 88 |

Data synthesized from the findings reported by Tsubogo, Shimizu, and Kobayashi (2013).

Experimental Workflow

The general workflow for the chiral calcium iodide-catalyzed asymmetric Mannich-type reaction is depicted below. This involves the in situ preparation of the chiral catalyst followed by the addition of the reactants.

Caption: General workflow for the CaI₂-pybox catalyzed asymmetric Mannich reaction.

Detailed Experimental Protocol

Materials:

-

Calcium iodide (anhydrous, CaI₂)

-

Chiral pyridyl-bis(oxazoline) (pybox) ligand (e.g., (S,S)-2,6-bis(4'-isopropyloxazolin-2'-yl)pyridine)

-

N-Boc-protected imine

-

Diethyl malonate

-

Anhydrous toluene

-

Standard laboratory glassware, dried in an oven before use

-

Inert atmosphere (Nitrogen or Argon)

Procedure for Catalyst Preparation and Mannich Reaction:

-

To a flame-dried Schlenk flask under an inert atmosphere, add calcium iodide (0.10 mmol, 10 mol%).

-

Add the chiral pybox ligand (0.11 mmol, 11 mol%).

-

Add anhydrous toluene (1.0 mL) and stir the mixture at room temperature for 1 hour to form the catalyst solution.

-

Cool the resulting catalyst solution to -20 °C.

-

To the cooled solution, add the N-Boc-protected imine (1.0 mmol).

-

Slowly add diethyl malonate (1.2 mmol) to the reaction mixture.

-

Stir the reaction at -20 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the enantioenriched β-aminocarbonyl compound.

-

Determine the enantiomeric excess of the product by chiral high-performance liquid chromatography (HPLC).

Logical Relationship of Key Components in the Asymmetric Mannich Reaction

The success of this asymmetric transformation relies on the specific interaction between the calcium metal center, the chiral ligand, and the substrates. The following diagram illustrates the logical relationship and the proposed role of each component in the catalytic cycle.

Caption: Key component interactions in the CaI₂-catalyzed asymmetric Mannich reaction.

Conclusion

The use of calcium diiodide in combination with a chiral pybox ligand represents a significant advancement in asymmetric catalysis. This system provides an efficient and highly stereoselective route to valuable β-aminocarbonyl compounds. The operational simplicity, stability of the catalyst, and high yields and enantioselectivities make this a valuable method for researchers in organic synthesis and drug development. Further exploration of other chiral ligands and substrates is anticipated to expand the utility of calcium iodide-based catalysts in stereoselective transformations.

References

- 1. Chiral calcium iodide for asymmetric Mannich-type reactions of malonates with imines providing β-aminocarbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research | ç 究å 容 | æ±äº¬å¤§å¦å¤§å¦é¢çå¦ç³»ç 究ç§ï¼ææ©åæåå¦ç 究室 [chem.s.u-tokyo.ac.jp]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for Calcium Diiodide Tetrahydrate in Cellular Signaling Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of calcium diiodide tetrahydrate as a source of calcium ions (Ca²⁺) for investigating cellular signaling pathways. While many protocols traditionally use calcium chloride, calcium diiodide tetrahydrate can serve as a soluble and effective alternative for manipulating extracellular calcium concentrations in experimental settings. The following protocols are adapted from established methodologies for studying calcium signaling and can be implemented using calcium diiodide tetrahydrate.

Introduction to Calcium Signaling

Calcium ions are ubiquitous second messengers that play a critical role in a multitude of cellular processes, including gene transcription, muscle contraction, neurotransmitter release, and apoptosis.[1] The intracellular concentration of Ca²⁺ is tightly regulated, with resting levels typically around 100 nM, which is significantly lower than the extracellular concentration (in the millimolar range).[1][2][3] Cellular signals are often transduced by transient increases in cytosolic Ca²⁺, which can originate from either the extracellular space through ion channels in the plasma membrane or from intracellular stores such as the endoplasmic reticulum (ER).[1]

Calcium diiodide tetrahydrate (CaI₂·4H₂O) serves as a readily soluble source of Ca²⁺ ions for in vitro and cell culture-based experiments aimed at elucidating the mechanisms of calcium signaling.

Quantitative Data in Calcium Signaling

The precise control and measurement of Ca²⁺ concentrations are fundamental to studying its role as a second messenger. The following tables summarize key quantitative data relevant to experimental design.

Table 1: Typical Calcium Ion Concentrations in Mammalian Cells

| Parameter | Concentration Range | Reference |

| Resting Cytosolic [Ca²⁺] | 100 nM | [1][2][3] |

| Stimulated Cytosolic [Ca²⁺] | 500 - 1000 nM (1 µM) | [1][2] |

| Extracellular [Ca²⁺] | 1 - 2 mM | [4][5] |

| Endoplasmic Reticulum [Ca²⁺] | 100 - 800 µM |

Table 2: Dissociation Constants (Kd) of Common Fluorescent Ca²⁺ Indicators

| Indicator | Kd (in vitro) | Notes |

| Fura-2 | 145 nM | Ratiometric dye, widely used for quantitative measurements.[3] |

| Fluo-4 | 345 nM | High-fluorescence enhancement upon Ca²⁺ binding.[2] |

| Fluo-8E™ | ~230 nM | Enhanced brightness and longer signal retention.[2] |

| GCaMP6 | ~200-400 nM | Genetically encoded calcium indicator. |

Experimental Protocols

Protocol 1: Manipulation of Extracellular Calcium Concentration

This protocol describes how to modulate the extracellular calcium concentration to study its effects on cellular processes such as neuronal excitability or receptor activation.

Materials:

-

Calcium-free physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Stock solution of Calcium Diiodide Tetrahydrate (e.g., 1 M in ultrapure water)

-

Cell culture of interest (e.g., primary neurons, HEK293 cells)

-

Microplate reader or microscope for analysis

Procedure:

-

Prepare a series of physiological saline solutions with varying concentrations of Ca²⁺ by adding the appropriate volume of the Calcium Diiodide Tetrahydrate stock solution. For example, to achieve final concentrations of 0.5 mM, 1 mM, 1.5 mM, and 2 mM.

-

Wash the cultured cells twice with calcium-free saline solution to remove the existing calcium-containing medium.

-

Incubate the cells in the prepared saline solutions with different Ca²⁺ concentrations for a defined period (e.g., 15-30 minutes).

-

Stimulate the cells with an agonist or electrical stimulus if required by the experimental design.

-

Measure the cellular response. This could be changes in membrane potential, neurotransmitter release, or activation of a specific signaling pathway.[5][6]

Protocol 2: Induction of Intracellular Calcium Influx using a Calcium Ionophore

This protocol uses a calcium ionophore, such as A23187 or ionomycin, to create an artificial influx of extracellular calcium into the cytosol, bypassing normal physiological signaling pathways. This is useful for directly studying the downstream effects of elevated intracellular Ca²⁺.

Materials:

-

Physiological saline solution containing a known concentration of Ca²⁺ (prepared with Calcium Diiodide Tetrahydrate, e.g., 2 mM)

-

Calcium Ionophore (e.g., Ionomycin) stock solution (e.g., 10 mM in DMSO)

-

Cell culture of interest loaded with a fluorescent calcium indicator (see Protocol 3)

-

Fluorescence microscope or plate reader

Procedure:

-

Prepare the physiological saline solution containing the desired extracellular Ca²⁺ concentration using the Calcium Diiodide Tetrahydrate stock solution.

-

Wash the cells (pre-loaded with a calcium indicator) with the prepared saline solution.

-

Acquire a baseline fluorescence reading for a few minutes to establish the resting intracellular Ca²⁺ level.

-

Add the calcium ionophore to the cells at a final concentration typically in the range of 1-10 µM.[7][8]

-

Immediately begin recording the fluorescence to measure the rapid increase in intracellular Ca²⁺.

-

Continue recording until the signal peaks and begins to decline.

Protocol 3: Measurement of Intracellular Calcium using Fluorescent Indicators

This protocol describes the general workflow for measuring changes in intracellular Ca²⁺ concentration using a fluorescent indicator.

Materials:

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Pluronic F-127 (optional, to aid dye loading)

-

Physiological saline solution (with Ca²⁺ from Calcium Diiodide Tetrahydrate)

-

Cell culture of interest

-

Fluorescence imaging system (microscope with appropriate filters and camera)

Procedure:

-

Dye Loading:

-

Prepare a loading solution containing the fluorescent indicator (e.g., 2-5 µM Fura-2 AM or Fluo-4 AM) in physiological saline. A small amount of Pluronic F-127 (e.g., 0.02%) can be added to aid in dye solubilization.

-

Incubate the cells with the loading solution for 30-60 minutes at room temperature or 37°C, protected from light.

-

Wash the cells 2-3 times with the saline solution to remove excess dye.

-

Allow the cells to de-esterify the AM ester form of the dye for at least 30 minutes before imaging.[9]

-

-

Calcium Imaging:

-

Mount the cells on the fluorescence imaging system.

-

Acquire baseline fluorescence images for a few minutes.

-

Apply the experimental stimulus (e.g., agonist, electrical stimulation, or change in extracellular Ca²⁺ concentration).

-

Record the changes in fluorescence intensity over time.[10]

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Extract the fluorescence intensity values from the ROIs for each time point.

-

For non-ratiometric dyes like Fluo-4, calculate the change in fluorescence relative to the baseline (ΔF/F₀).[11]

-

For ratiometric dyes like Fura-2, calculate the ratio of fluorescence intensities at the two excitation wavelengths (e.g., 340nm/380nm). This ratio can then be converted to absolute Ca²⁺ concentrations using a calibration curve.[3][9]

-

Visualization of Pathways and Workflows

Signaling Pathway: Phospholipase C (PLC) Pathway

The Phospholipase C (PLC) pathway is a primary mechanism for releasing Ca²⁺ from intracellular stores.[1] An agonist binding to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK) can activate PLC. PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses to the endoplasmic reticulum and binds to IP₃ receptors, which are ligand-gated Ca²⁺ channels, causing the release of Ca²⁺ into the cytosol.[1]

Experimental Workflow: Calcium Imaging

The following diagram illustrates the general workflow for a calcium imaging experiment, from cell preparation to data analysis.

References

- 1. Calcium signaling - Wikipedia [en.wikipedia.org]

- 2. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]

- 3. berthold.com [berthold.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Mechanisms of Neurotransmitter Release (Section 1, Chapter 5) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]

- 7. youtube.com [youtube.com]

- 8. Microscopy imaging of calcium ionophore-stimulated live cells [bio-protocol.org]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Calcium imaging analysis – how far have we come? - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Calcium Diiodide Tetrahydrate in Materials Science

For: Researchers, scientists, and drug development professionals.

Abstract

Calcium diiodide (CaI₂) and its tetrahydrate form are versatile compounds with emerging applications in advanced materials science. This document provides detailed application notes and experimental protocols for the use of calcium diiodide and related calcium-iodide-containing materials in three key areas: high-performance scintillators for radiation detection, electrolytes for next-generation calcium-ion batteries, and as a component in high-efficiency perovskite solar cells. The information is intended to provide researchers and professionals with the necessary details to replicate and build upon these findings.

Application in Scintillator Technology

Calcium iodide-based materials are gaining attention as highly efficient scintillators for the detection of ionizing radiation, offering high light yields and excellent energy resolution. These materials are particularly promising for applications in astroparticle physics, medical imaging, and homeland security.

Application Note: High-Light-Yield Calcium Iodide (CaI₂) and Doped Potassium Calcium Iodide (KCaI₃:Eu²⁺) Scintillators

Pure calcium iodide (CaI₂) has been identified as a scintillator with a remarkably high light yield.[1][2] Doping potassium calcium iodide with europium (KCaI₃:Eu²⁺) further enhances its scintillation properties, positioning it as a competitive material against traditional scintillators like NaI(Tl).[3] The partial substitution of calcium with strontium in KCaI₃:Eu²⁺ can further refine these properties.

Key Performance Characteristics:

The performance of CaI₂ and doped KCaI₃ scintillators is summarized in the table below, providing a comparative overview of their key scintillation properties.

| Scintillator Material | Light Yield (photons/MeV) | Energy Resolution at 662 keV (%) | Emission Wavelength (nm) | Reference |

| CaI₂ | ~107,000 | 3.2 | 410 | [2] |

| NaI(Tl) (for comparison) | ~39,600 | - | - | [4] |

| KCaI₃:Eu²⁺ | ~57,000 | 3.4 | - | [3] |

| KCa₀.₈Sr₀.₂I₃:Eu²⁺ | ~74,000 | 2.5 | - | [3] |

Experimental Protocol: Synthesis of KCaI₃:Eu²⁺ Single Crystals via the Bridgman-Stockbarger Method

This protocol outlines the general steps for growing KCaI₃:Eu²⁺ single crystals, a common technique for producing high-quality scintillator materials.

Materials:

-

Potassium iodide (KI) powder

-

Calcium iodide (CaI₂) powder

-

Europium(II) iodide (EuI₂) powder

-

Quartz ampoule

-

Bridgman-Stockbarger furnace

Procedure:

-

Precursor Preparation: Stoichiometric amounts of KI, CaI₂, and EuI₂ powders are thoroughly mixed in a glovebox under an inert atmosphere to prevent hydration and oxidation. The desired europium doping concentration is typically in the range of 0.5-5 mol%.

-

Ampoule Sealing: The mixed powder is loaded into a clean, dry quartz ampoule. The ampoule is then evacuated to a high vacuum and sealed using a torch.

-

Crystal Growth: a. The sealed ampoule is placed in a multi-zone Bridgman-Stockbarger furnace. b. The furnace is heated to a temperature above the melting point of the mixture (typically around 800-900 °C) to ensure complete melting and homogenization of the precursors. c. The ampoule is then slowly lowered through a temperature gradient. The cooling rate is critical and is typically in the range of 1-5 mm/hour to promote the growth of a single, high-quality crystal.

-

Cooling and Extraction: After the entire melt has solidified, the furnace is slowly cooled to room temperature over several hours to prevent thermal shock and cracking of the crystal. The single crystal is then carefully extracted from the ampoule.

Visualization: Scintillation Process Workflow

The following diagram illustrates the fundamental process of scintillation in a doped inorganic crystal upon interaction with ionizing radiation.

Caption: Workflow of the scintillation mechanism in a doped crystal.

Application in Calcium-Ion Battery Electrolytes

The development of rechargeable calcium-ion batteries (CIBs) is a promising "beyond-lithium" energy storage technology, driven by the high abundance and safety of calcium.[5] The formulation of the electrolyte is critical for enabling reversible calcium plating and stripping.